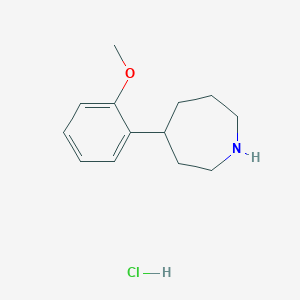

4-(2-Methoxyphenyl)azepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-methoxyphenyl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-7-3-2-6-12(13)11-5-4-9-14-10-8-11;/h2-3,6-7,11,14H,4-5,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDHJWIDEDPJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 2 Methoxyphenyl Azepane Hydrochloride

General Approaches to Azepane Ring Construction

The construction of the azepane ring can be achieved through a variety of synthetic strategies, broadly categorized into ring-closing, ring-expansion, and multi-step sequential reactions.

Ring-Closing Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including precursors to azepanes. researchgate.net This method typically involves an acyclic diene precursor that undergoes an intramolecular cyclization catalyzed by a transition metal complex, most commonly a ruthenium-based catalyst. The resulting cycloalkene can then be hydrogenated to afford the saturated azepane ring. The driving force for this reaction is often the entropically favored release of a small volatile alkene, such as ethylene.

| Catalyst Generation | Key Features |

| First-Generation Grubbs' Catalyst | More active for RCM of terminal olefins. |

| Second-Generation Grubbs' Catalyst | Higher activity and broader functional group tolerance. |

| Hoveyda-Grubbs Catalysts | Exhibit enhanced stability and are often recyclable. |

Another significant ring-closing strategy is intramolecular cyclization. For instance, the synthesis of azepino[4,5-b]indolones has been achieved through a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides, demonstrating the utility of this approach for constructing fused azepane systems.

Ring-Expansion Methodologies from Cyclic Precursors

Ring-expansion reactions provide an alternative and often efficient route to the azepane core, starting from more readily available five- or six-membered cyclic precursors.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide. wikipedia.org When applied to a cyclic ketone oxime, such as a substituted cyclohexanone oxime, it yields a lactam (a cyclic amide), which can then be reduced to the corresponding cyclic amine, in this case, an azepane. The choice of acidic catalyst and reaction conditions can be crucial for achieving high yields and preventing side reactions.

Similarly, the Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide. researchgate.net This reaction can also be used to expand a cyclic ketone to the corresponding lactam, which serves as a precursor to the azepane ring upon reduction.

| Rearrangement | Starting Material | Product (pre-reduction) |

| Beckmann Rearrangement | Cyclic Ketone Oxime | Lactam |

| Schmidt Reaction | Cyclic Ketone | Lactam |

Multi-Step Reaction Sequences

Complex azepane derivatives are often synthesized through multi-step reaction sequences that combine several synthetic transformations. A common strategy involves the initial construction of a suitable acyclic precursor containing the necessary carbon and nitrogen atoms, followed by a final ring-closing step. For instance, a linear precursor with terminal amine and electrophilic groups can be cyclized under appropriate conditions to form the azepane ring. These multi-step sequences offer the flexibility to introduce various substituents at specific positions of the azepane core. A recent photochemical strategy converts nitroarenes into saturated azepanes in a two-step process involving a dearomative ring expansion followed by hydrogenolysis. nih.gov

Advanced Synthetic Transformations for Functionalized Azepanes

The introduction of specific functional groups, such as the 2-methoxyphenyl group at the 4-position of the azepane ring, often requires more advanced synthetic methodologies.

Application of Organolithium Chemistry in Azepane Derivatization

Organolithium reagents are highly reactive organometallic compounds that serve as powerful carbon nucleophiles. sigmaaldrich.com In the context of azepane synthesis, they can be utilized for the introduction of aryl groups. A plausible synthetic route to a 4-aryl-azepane could involve the nucleophilic addition of an aryllithium reagent, such as 2-methoxyphenyllithium, to an azepan-4-one precursor. The resulting tertiary alcohol can then be deoxygenated to yield the desired 4-aryl-azepane.

The generation of the organolithium reagent is a critical step. 2-Methoxyphenyllithium can be prepared from 2-bromoanisole via lithium-halogen exchange with a strong organolithium base like n-butyllithium or tert-butyllithium at low temperatures.

Table of Organolithium Reagents and their Precursors

| Organolithium Reagent | Precursor | Method of Generation |

|---|---|---|

| n-Butyllithium | 1-Chlorobutane or 1-Bromobutane | Reaction with lithium metal |

| sec-Butyllithium | 2-Chlorobutane or 2-Bromobutane | Reaction with lithium metal |

| tert-Butyllithium | tert-Butyl chloride or tert-Butyl bromide | Reaction with lithium metal |

Palladium-Mediated Cross-Coupling Reactions for Azepane Scaffolds

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions are particularly valuable for the arylation of heterocyclic scaffolds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com To synthesize a 4-aryl-azepane, one could envision a Suzuki coupling between a 4-haloazepane or an azepane-4-boronic acid derivative and the corresponding aryl partner. For the synthesis of 4-(2-methoxyphenyl)azepane, this would involve coupling a suitably protected 4-bromoazepane with 2-methoxyphenylboronic acid.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. researchgate.net While not directly applicable to the formation of the 4-aryl bond in the target molecule, it is a crucial method for the synthesis of various N-aryl azepane derivatives and related nitrogen-containing heterocycles. researchgate.net

Table of Palladium-Catalyzed Cross-Coupling Reactions for Azepane Functionalization

| Reaction Name | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Carbon-Carbon |

| Buchwald-Hartwig Amination | Amine + Organic halide/triflate | Carbon-Nitrogen |

The final step in the synthesis of 4-(2-methoxyphenyl)azepane hydrochloride would involve the treatment of the free base with hydrochloric acid to form the corresponding salt, which often improves the compound's stability and handling properties.

Nitrene Insertion and Related Cycloaddition Pathways to Azepines and Subsequent Reduction

A primary method for constructing the azepine ring involves the dearomative ring expansion of arenes through nitrene insertion, often referred to as an aza-Büchner reaction. chemrxiv.org This strategy typically begins with the generation of a highly reactive nitrene intermediate, which then adds to an aromatic ring like benzene (B151609). slideshare.netegyankosh.ac.in The initial product is a bicyclic azanorcaradiene, which is unstable and undergoes a spontaneous electrocyclic ring-opening to yield the seven-membered 1H-azepine ring system. slideshare.netthieme-connect.com

Common precursors for generating nitrenes include aryl azides (e.g., phenylazide) or carbamoyl azides, which decompose under thermal or photolytic conditions. chemrxiv.orgslideshare.net For instance, the photolysis of nitroarenes in the presence of a deoxygenating agent like a phosphite can generate a singlet aryl nitrene. This species then undergoes insertion, ring-opening, and subsequent reaction with a nucleophile (like an amine) to form a stable 3H-azepine. thieme-connect.com The resulting unsaturated azepine can then be reduced to the corresponding saturated azepane via catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) or platinum oxide (PtO₂). thieme-connect.com

Recent advancements have focused on developing milder and more selective catalytic systems to avoid the harsh conditions of traditional methods. chemrxiv.org For example, silver- and rhodium-based catalysts have been employed to facilitate nitrene transfer from precursors like carbamoyl azides under controlled conditions, improving chemoselectivity between nitrene insertion and competing C-H amination reactions. chemrxiv.orgresearchgate.net

Cycloaddition reactions also provide a viable pathway to the azepine core. The [4+2] cycloaddition of pyrrole with an acetylene dicarboxylate, followed by a photochemical [2+2] addition, can lead to the formation of substituted 1H-azepines. slideshare.net Another approach involves the Rh(II)-catalyzed reaction of dienyltriazoles, which can proceed through a [2+1] cycloaddition of an azavinyl carbene equivalent, ultimately leading to fused dihydroazepine derivatives after a subsequent 1-aza-Cope rearrangement. nih.gov

| Method | Precursor(s) | Key Intermediate(s) | Final Product (before reduction) | Ref. |

| Thermal/Photolytic Nitrene Insertion | Phenylazide, Nitroarenes | Singlet Nitrene, Azanorcaradiene | 1H- or 3H-Azepine | slideshare.netthieme-connect.com |

| Catalytic Nitrene Transfer | Carbamoyl Azides, Arenes | Metal-Nitrene Complex | Azepine Scaffolds | chemrxiv.orgresearchgate.net |

| Cycloaddition | Pyrrole, Acetylene-dicarboxylate | Azaquadricyclane | 1H-Azepine | slideshare.net |

| Cycloaddition/Rearrangement | Dienyltriazoles | Rh-Carbenoid, Vinylcyclopropanimine | Fused Dihydroazepine | nih.gov |

Synthetic Routes from Carbohydrate Precursors to Polyhydroxy Azepanes

Carbohydrates serve as versatile and stereochemically rich starting materials for the synthesis of polyhydroxylated azepanes, which are important as enzyme inhibitors and biological probes. nih.gov Several distinct strategies have been developed to convert these natural precursors into the seven-membered azepane ring. nih.govacs.org

One established method involves the regioselective ring opening of carbohydrate-derived bis-epoxides with ammonia or a primary amine. This approach leverages the inherent stereochemistry of the sugar backbone to install the nitrogen atom and form the seven-membered ring. nih.govacs.org Another strategy is the tandem Staudinger-aza-Wittig reaction, which facilitates a ring expansion from 6-azido sugars to create the azepane skeleton. nih.govacs.org

More recent approaches include:

Double Reductive Amination (DRA): Sugar-derived dialdehydes can be cyclized with an amine source under reductive conditions to form the azepane ring directly. nih.govacs.org

Ring-Closing Metathesis (RCM): A diene precursor, synthesized from a carbohydrate, can undergo RCM to form an unsaturated seven-membered ring, which is subsequently reduced. nih.govacs.org

Osmium-Catalyzed Tethered Aminohydroxylation (TA): This powerful method allows for the stereoselective installation of a new C-N bond. An allylic alcohol derived from a sugar (e.g., D-mannose) is converted into an aroyloxycarbamate. A catalytic amount of an osmium species, such as K₂OsO₂(OH)₄, then facilitates a syn-aminohydroxylation reaction, forming a key oxazolidinone intermediate with high stereocontrol. Subsequent deprotection and intramolecular reductive amination yield the final polyhydroxylated azepane. nih.govacs.org

| Strategy | Carbohydrate-Derived Precursor | Key Reaction Step(s) | Ref. |

| Epoxide Ring Opening | Bis-epoxides | Nucleophilic opening with amine | nih.govacs.org |

| Ring Expansion | 6-Azido sugars | Staudinger-aza-Wittig reaction | nih.govacs.org |

| Double Reductive Amination | Dialdehydes | Intramolecular cyclization with amine | nih.govacs.org |

| Ring-Closing Metathesis | Dienes | Grubbs or Hoyveda-Grubbs catalysis | nih.govacs.org |

| Tethered Aminohydroxylation | Allylic alcohols | Osmium-catalyzed C-N bond formation | nih.govacs.org |

Considerations in the Synthesis of this compound

The synthesis of a specific, non-symmetrical target like this compound requires careful control over stereochemistry and regiochemistry. The placement of the 2-methoxyphenyl group at the C4 position and the establishment of any stereocenters are critical challenges.

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in azepane synthesis is crucial for preparing biologically active molecules. nih.gov Several asymmetric strategies have been developed to produce enantioenriched azepanes.

One powerful method involves the use of a chiral auxiliary or ligand to direct the stereochemical outcome of a reaction. For example, the (−)-sparteine mediated asymmetric lithiation of N-Boc-N-(p-methoxyphenyl)-allylamines, followed by a conjugate addition to an α,β-unsaturated ester, generates intermediates that can be cyclized and reduced to form highly enantioenriched and diastereoenriched 4,5,6-substituted azepanes. nih.gov

Ring expansion strategies can also be rendered stereoselective. Diastereomerically pure azepanes have been prepared from piperidine (B6355638) precursors with excellent stereoselectivity and regioselectivity. Furthermore, catalytic asymmetric methods are highly sought after. Chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-p-PhTPCP)₄, have been shown to effect highly enantioselective and diastereoselective cyclopropanations to generate azaspirocyclic systems. nih.gov Similarly, Molybdenum-catalyzed asymmetric allylic alkylation can create key intermediates with excellent enantioselectivity, which can then be converted into enantioenriched azepanes. acs.org The stereoselective synthesis of annulated azepane scaffolds has also been achieved from optically active cyclic α-allyl-β-oxoesters via a sequence involving olefin cross-metathesis and a palladium-catalyzed dihydrogenation cascade. chemistryviews.org

Regioselective Functionalization of the Azepane Ring

Introducing substituents at specific positions on the azepane ring without forming unwanted isomers is a significant synthetic hurdle. The regioselectivity of a reaction determines where on the flexible seven-membered ring a new functional group is installed. nih.gov

Late-stage functionalization of a pre-formed azepane or tetrahydroazepine ring is a common strategy. For instance, the hydroboration of a tetrahydroazepine can introduce a hydroxyl group. However, this reaction often yields a mixture of regioisomeric azepanols. The choice of reagents can influence the outcome; while standard hydroboration may show substrate-dependent selectivity, the use of a rhodium catalyst can moderately improve regioselectivity for one isomer, though sometimes at the cost of competing hydrogenation side reactions. nih.gov

Ring expansion methodologies can also be designed for high regioselectivity. The expansion of specifically substituted piperidines has been shown to proceed with excellent regiocontrol, ensuring the formation of a single azepane constitutional isomer. In dearomative nitrene insertion reactions, the initial aziridination of the aromatic ring can be regioselective, influenced by both steric and electronic factors of the substituents on the arene precursor. chemrxiv.org

Optimization of Catalytic Systems and Reaction Conditions

The efficiency, selectivity, and practicality of a synthetic route to this compound depend heavily on the optimization of catalysts and reaction conditions.

In catalytic nitrene transfer reactions for azepine synthesis, a shift from expensive and often harsh rhodium-based systems to more economical silver-based catalysts has been reported. Optimization in one such system involved screening various ligands, identifying a specific ligand (L10) that maximized the yield of the desired azepine product. Further refinement included lowering the catalyst loading and reaction concentration to minimize product degradation, ultimately improving the isolated yield significantly. chemrxiv.org

Copper(I) catalysts have been effectively used for tandem amination/cyclization reactions of functionalized allenynes to produce azepine derivatives. Optimization of these systems involves selecting the appropriate copper salt and tuning reaction parameters to favor the desired cyclization pathway. For complex multi-step transformations like the 1-aza-Cope rearrangement, overcoming unfavorable thermodynamics may require innovative catalytic solutions. A relay catalysis system combining a gold(I) catalyst with bioinspired peptide-phosphonium salts has been developed to facilitate such challenging rearrangements. researchgate.net

In the osmium-catalyzed tethered aminohydroxylation route to polyhydroxy azepanes, reaction conditions are critical for success. The process requires a catalytic amount of K₂OsO₂(OH)₄ in a specific solvent mixture (e.g., tBuOH/H₂O) and is sensitive to temperature, with optimal results obtained at 35–40 °C over several hours. nih.gov

| Catalyst System | Reaction Type | Optimization Goal | Ref. |

| Silver Salt / Ligand L10 | Nitrene Transfer | Improve yield, chemoselectivity; replace Rh | chemrxiv.org |

| Copper(I) Salts | Tandem Amination/Cyclization | Promote selective azepine formation | |

| Gold(I) / Peptide-Phosphonium Salts | 1-Aza-Cope Rearrangement | Overcome unfavorable thermodynamics | researchgate.net |

| K₂OsO₂(OH)₄ | Tethered Aminohydroxylation | Achieve high yield and stereoselectivity | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 4 2 Methoxyphenyl Azepane Hydrochloride

Molecular Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of 4-(2-Methoxyphenyl)azepane hydrochloride can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the azepane ring, the 2-methoxyphenyl group, and the methoxy (B1213986) group. The presence of the hydrochloride salt would lead to a broad signal for the amine proton (N-H).

The aromatic protons of the 2-methoxyphenyl group would appear in the downfield region, typically between δ 6.8 and 7.3 ppm. Due to the ortho and meta coupling, these protons would likely present as a complex multiplet. The methoxy group (-OCH₃) protons would give rise to a sharp singlet at approximately δ 3.8 ppm.

The protons on the azepane ring would be found in the upfield region of the spectrum. The proton at the C4 position, being adjacent to the phenyl ring, would be deshielded and is expected to appear as a multiplet around δ 2.8-3.2 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C7) would also be deshielded, appearing as multiplets in the range of δ 3.0-3.5 ppm. The remaining methylene protons on the azepane ring (C3, C5, and C6) would produce overlapping multiplets between δ 1.6 and 2.2 ppm. The proton on the nitrogen atom, being part of the hydrochloride salt, would likely be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Illustrative ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.8 - 7.3 | m | 4H | Ar-H |

| 3.8 | s | 3H | -OCH₃ |

| 3.0 - 3.5 | m | 4H | H-2, H-7 |

| 2.8 - 3.2 | m | 1H | H-4 |

| 1.6 - 2.2 | m | 6H | H-3, H-5, H-6 |

| Variable | br s | 2H | -NH₂⁺- |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the 2-methoxyphenyl group would resonate in the downfield region (δ 110-160 ppm). The carbon bearing the methoxy group (C-2' of the phenyl ring) would be the most deshielded aromatic carbon. The quaternary carbon (C-1' of the phenyl ring) would also have a distinct chemical shift.

The carbons of the azepane ring would appear in the upfield region. The C4 carbon, attached to the aromatic ring, is expected to be around δ 40-45 ppm. The carbons adjacent to the nitrogen (C2 and C7) would be in the range of δ 45-55 ppm. The remaining methylene carbons (C3, C5, and C6) would be found between δ 25 and 35 ppm. The methoxy carbon would have a characteristic signal around δ 55 ppm.

Illustrative ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 157.0 | C-2' (Ar-C-OCH₃) |

| 135.0 | C-1' (Ar-C) |

| 128.0 | Ar-CH |

| 121.0 | Ar-CH |

| 110.0 | Ar-CH |

| 55.0 | -OCH₃ |

| 50.0 | C-2, C-7 |

| 42.0 | C-4 |

| 30.0 | C-3, C-5, C-6 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons within the azepane ring and the aromatic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the azepane ring and the 2-methoxyphenyl group, as well as assigning the quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular weight of the free base is 219.32 g/mol . In a typical mass spectrum, the molecular ion peak ([M+H]⁺) for the free base would be observed at m/z 220.

The fragmentation pattern would be influenced by the presence of the azepane ring and the 2-methoxyphenyl substituent. Common fragmentation pathways would likely involve the cleavage of the azepane ring and the loss of the methoxy group. A significant fragment would be expected from the loss of the methoxyphenyl group, resulting in a peak corresponding to the azepane ring fragment. Another characteristic fragmentation would be the cleavage of the ether bond, leading to the loss of a methyl radical (CH₃) from the methoxy group.

Plausible Fragmentation Pattern for 4-(2-Methoxyphenyl)azepane

| m/z | Possible Fragment |

| 220 | [M+H]⁺ |

| 204 | [M-CH₃]⁺ |

| 121 | [C₇H₇O]⁺ (methoxyphenyl fragment) |

| 99 | [C₆H₁₃N]⁺ (azepane fragment) |

Vibrational and Electronic Spectroscopy for Functional Group Identification

Vibrational and electronic spectroscopy techniques, particularly FT-IR, are instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in its structure. The presence of the secondary amine hydrochloride would be indicated by a broad absorption band in the region of 2400-2800 cm⁻¹, corresponding to the N-H⁺ stretching vibration.

The aromatic C-H stretching vibrations of the phenyl ring would appear as a series of sharp bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the azepane ring would be observed as strong absorptions in the 2850-2950 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to characteristic peaks in the 1450-1600 cm⁻¹ range. A strong absorption band corresponding to the C-O stretching of the methoxy group would be expected around 1240 cm⁻¹. The C-N stretching of the azepane ring would likely appear in the 1100-1200 cm⁻¹ region.

Illustrative FT-IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2850-2950 | Strong | Aliphatic C-H Stretch |

| 2400-2800 | Broad, Strong | N-H⁺ Stretch (Amine Salt) |

| 1500-1600 | Medium | Aromatic C=C Stretch |

| 1450-1480 | Medium | CH₂ Bend |

| 1240 | Strong | Aryl-O-CH₃ Stretch |

| 1100-1200 | Medium | C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily dictated by the electronic transitions within the 2-methoxyphenyl chromophore. The azepane ring, being a saturated heterocyclic amine, does not exhibit significant absorption in the typical UV-Vis range of 200-800 nm. The spectral characteristics are therefore analogous to those of anisole (methoxybenzene) and its derivatives.

The UV-Vis spectrum of anisole in a non-polar solvent like cyclohexane typically displays two main absorption bands originating from π → π* transitions in the benzene (B151609) ring. cdnsciencepub.com The first, more intense band (the E2 band) appears around 220 nm, and a second, less intense band with fine structure (the B band) is observed around 270-280 nm. cdnsciencepub.com These absorptions are sensitive to the solvent environment and the presence of other substituents on the aromatic ring.

For this compound, the attachment of the azepane ring at the 4-position of the anisole moiety is expected to cause a slight bathochromic (red) shift of these absorption maxima. This is due to the electron-donating nature of the alkyl substituent. The protonation of the azepane nitrogen to form the hydrochloride salt is unlikely to significantly influence the electronic transitions of the isolated methoxyphenyl chromophore.

A representative, hypothetical UV-Vis absorption data table for this compound, based on the known properties of similar compounds, is presented below.

| Absorption Band | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| E2 Band | ~225 | ~8,000 - 12,000 | π → π |

| B Band | ~275 | ~1,500 - 2,500 | π → π |

This data is illustrative and based on the spectral properties of analogous methoxyphenyl derivatives.

Solid-State Structural Determination via X-ray Crystallography

In the solid state, the azepane nitrogen would be protonated, forming an ammonium (B1175870) cation, with a chloride anion providing the charge balance. ucla.edu A key feature of the crystal packing would be the formation of hydrogen bonds between the ammonium proton (N-H+) and the chloride anion (Cl-). researchgate.net These N-H+...Cl- interactions are a common and dominant feature in the crystal structures of amine hydrochlorides and play a crucial role in stabilizing the crystal lattice. nih.gov

A hypothetical table of selected crystallographic parameters for this compound is provided below to illustrate the type of data obtained from an X-ray diffraction study.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 8-12 Å, c ≈ 15-20 Å |

| Key Bond Length (C-N⁺) | ~1.50 - 1.52 Å |

| Key Hydrogen Bond (N-H⁺...Cl⁻) | ~3.0 - 3.2 Å |

This data is hypothetical and based on typical values for similar organic hydrochloride salts.

Conformational Analysis of the Azepane Ring System

The seven-membered azepane ring is a flexible system that can adopt several low-energy conformations. acs.org Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane have a more complex potential energy surface with multiple stable or metastable conformations and facile pseudorotation pathways between them. smu.eduacs.org

The two most commonly discussed conformations for the azepane ring are the chair and the twist-boat forms. slideshare.netnih.gov Computational studies on azepane and related seven-membered heterocycles have shown that the twist-chair conformation is often the global minimum, with the chair conformation being a transition state in some cases. nih.gov However, the presence of a bulky substituent, such as the 2-methoxyphenyl group at the 4-position, can significantly influence the conformational equilibrium.

The substituent can occupy either an axial-like or an equatorial-like position in the various ring conformations. The steric bulk of the 2-methoxyphenyl group would likely favor an equatorial-like orientation to minimize steric strain. The specific preferred conformation would be a balance between minimizing torsional strain within the ring and avoiding unfavorable steric interactions.

The conformational landscape of the azepane ring can be described by a set of puckering coordinates. acs.org A simplified representation of the energetic relationship between the plausible conformations is provided in the table below.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles | Substituent Orientation |

|---|---|---|---|

| Twist-Chair | 0 (most stable) | Variable | Pseudo-equatorial favored |

| Chair | ~0.5 - 1.5 | Variable | Equatorial favored |

| Twist-Boat | ~1.0 - 2.5 | Variable | Variable |

| Boat | Higher in energy | Variable | Variable |

This data represents a generalized energy profile for a substituted azepane ring and the exact values for this compound would require specific computational or experimental studies.

Computational Chemistry and Molecular Modeling of 4 2 Methoxyphenyl Azepane Hydrochloride

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT calculations provide a robust framework for investigating the electronic structure and conformational preferences of 4-(2-Methoxyphenyl)azepane hydrochloride, which are critical determinants of its reactivity and biological activity.

DFT calculations can be employed to elucidate the electronic landscape of this compound. By using a suitable level of theory, such as the B3LYP functional with a 6-311++G(d,p) basis set, the optimized molecular geometry and a host of electronic properties can be determined. dergipark.org.trirjet.net Key reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer valuable insights into the molecule's chemical behavior.

The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are central to chemical reactivity. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr From these orbital energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated to quantify the molecule's reactivity profile. irjet.net

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding non-covalent interactions, including those with biological targets. dergipark.org.tr

Illustrative Data Table: Calculated Reactivity Descriptors

This table presents example data that would be generated from a DFT study. The values are for illustrative purposes only.

| Parameter | Symbol | Value (Illustrative) | Unit |

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | -1.2 | eV |

| Energy Gap | ΔE | 5.3 | eV |

| Chemical Potential | μ | -3.85 | eV |

| Chemical Hardness | η | 2.65 | eV |

| Electrophilicity Index | ω | 2.80 | eV |

The flexibility of the seven-membered azepane ring means that this compound can adopt multiple conformations. researchgate.net A thorough conformational analysis is essential to identify the most stable, low-energy structures, as these are the most likely to be biologically relevant. A computational study would involve a systematic search of the conformational space to locate all possible chair, boat, and twist-chair conformations of the azepane ring. researchgate.net

The initial geometries of these conformers would be optimized using DFT methods. Subsequent frequency calculations would confirm that these optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). The relative energies of these conformers would then be compared to determine the global minimum energy conformation and the population of each conformer at a given temperature according to the Boltzmann distribution. This information is vital for understanding which shape the molecule is likely to adopt when interacting with a biological target.

Illustrative Data Table: Relative Energies of Azepane Conformers

This table presents example data that would be generated from a conformational analysis. The values are for illustrative purposes only.

| Conformer | Relative Energy (ΔE) | Rotational Constants (GHz) | Dipole Moment (Debye) |

| Twist-Chair 1 | 0.00 | 1.23, 0.98, 0.65 | 2.1 |

| Twist-Chair 2 | 0.85 | 1.25, 0.95, 0.68 | 2.5 |

| Chair | 2.10 | 1.30, 0.90, 0.70 | 1.9 |

| Boat | 3.50 | 1.15, 1.05, 0.60 | 3.2 |

Molecular Docking Simulations with Defined Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its potential activity. Given that azepane derivatives are known to interact with a variety of receptors, molecular docking can help prioritize which targets to investigate experimentally. nih.govnih.gov

In a molecular docking study, the three-dimensional structure of a target protein is used as a receptor. The low-energy conformers of this compound, as determined by quantum chemical studies, would be docked into the active site of the target. The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding pocket and scores them based on a force field.

The results of the docking simulation would reveal the most probable binding modes of the compound. Analysis of these docked poses would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the nitrogen atom of the azepane ring could act as a hydrogen bond acceptor or, in its protonated hydrochloride form, a hydrogen bond donor. The methoxyphenyl group could engage in hydrophobic or pi-stacking interactions with aromatic residues in the binding site.

Docking programs provide a scoring function to estimate the binding affinity of the ligand for the target protein. This score is typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction. By comparing the docking scores of this compound against a range of potential biological targets, it is possible to generate a hypothesis about its primary mechanism of action. While these scores are approximations, they are highly useful for ranking potential ligands and prioritizing them for further experimental testing. researchgate.net

Illustrative Data Table: Molecular Docking Results against Potential Targets

This table presents example data that would be generated from a molecular docking study. The values are for illustrative purposes only.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Type |

| 5-HT2A Receptor | 6A93 | -9.2 | ASP155, SER242 | Hydrogen Bond, Hydrophobic |

| Dopamine (B1211576) D2 Receptor | 6CM4 | -8.7 | ASP114, PHE390 | Ionic, Pi-Stacking |

| α1A-Adrenergic Receptor | 7V6A | -8.1 | ASP106, PHE308 | Hydrogen Bond, Hydrophobic |

| Histamine H1 Receptor | 3RZE | -7.5 | LYS191, TYR108 | Cation-Pi, Hydrophobic |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time. MD simulations are crucial for assessing the stability of the predicted binding poses and understanding the dynamic behavior of the complex.

An MD simulation would begin with the best-docked pose of this compound within its target's active site, solvated in a box of water molecules with appropriate ions to mimic physiological conditions. The system's trajectory would then be calculated over a period of nanoseconds by solving Newton's equations of motion for every atom in the system.

In Silico Prediction of Relevant Physicochemical Parameters (e.g., pKa)

The in silico prediction of physicochemical properties has become an indispensable tool in modern computational chemistry and drug discovery. These predictive models allow for the early assessment of a compound's characteristics, guiding synthesis and further experimental investigation. Key parameters such as the acid dissociation constant (pKa), lipophilicity (logP), and polar surface area (PSA) are crucial in understanding the behavior of a molecule in a biological system. For this compound, computational methods can provide valuable insights into its likely physicochemical profile.

The prediction of these properties is accomplished through various computational techniques. Quantitative Structure-Property Relationship (QSPR) models, for instance, utilize the molecular structure to predict properties and are a common approach for providing inputs for toxicity prediction models. nih.gov These methods can be based on experimentally determined properties of similar compounds, calculated molecular descriptors, or group contributions. nih.gov More advanced approaches may employ quantum mechanical calculations to determine a molecule's electronic structure and derive its properties from fundamental principles. Machine learning algorithms, trained on large datasets of known molecules, are also increasingly used to generate accurate predictions for new chemical entities. acs.org

In addition to pKa, other physicochemical parameters are vital for characterizing a compound. These are frequently predicted using a suite of in silico tools that analyze the molecule's topology and elemental composition. The following table summarizes the predicted physicochemical properties for the parent compound, 4-(2-Methoxyphenyl)azepane.

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| pKa (predicted) | ~10.5 (estimated based on analogs) |

| logP (predicted) | 2.8 - 3.2 |

| Topological Polar Surface Area (TPSA) | 21.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

These predicted values offer a preliminary understanding of the molecule's characteristics. The logP value, a measure of lipophilicity, suggests moderate permeability across biological membranes. The topological polar surface area is relatively low, which is often correlated with good oral bioavailability. nih.gov The number of hydrogen bond donors and acceptors provides insight into the molecule's potential for intermolecular interactions. It is important to note that these are theoretical predictions and may differ from experimentally determined values. However, they serve as a valuable starting point for further research and development.

In Vitro Pharmacological Characterization of 4 2 Methoxyphenyl Azepane Hydrochloride and Its Analogs

Evaluation of Receptor Binding Affinities and Selectivity in In Vitro Assays

The azepane scaffold and the 2-methoxyphenyl moiety are present in numerous psychoactive compounds, suggesting that 4-(2-Methoxyphenyl)azepane hydrochloride likely interacts with various neurotransmitter receptors.

The (2-methoxyphenyl)piperazine motif is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands. mdpi.comnih.gov For instance, derivatives of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine have demonstrated nanomolar binding affinities for the 5-HT1A receptor. mdpi.com Specifically, the fumarate (B1241708) salts of these compounds exhibited Ki values of 1.2 nM and 21.3 nM, respectively. mdpi.com This suggests that the 2-methoxyphenyl group is a key contributor to high-affinity binding at this receptor subtype. mdpi.com Given the structural similarities, it is plausible that this compound also exhibits affinity for the 5-HT1A receptor.

The 5-HT7 receptor is another potential target. While direct binding data for the compound of interest is unavailable, research on structurally related compounds indicates that the serotonin-7 receptor is a target for various azepane and related heterocyclic structures. nih.govnih.gov For example, the atypical antipsychotic lurasidone, which has a complex structure but demonstrates the relevance of targeting this receptor, exhibits a high binding affinity for the 5-HT7 receptor (Ki = 0.5 nM). nih.gov The exploration of novel agonists for the 5-HT7 receptor has identified compounds with Ki values in the low nanomolar range, highlighting the potential for structurally diverse molecules to interact with this receptor. nih.gov

Table 1: Binding Affinities of Analogous Compounds at Serotonergic Receptors

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 nM | mdpi.com |

| Lurasidone | 5-HT7 | 0.5 nM | nih.gov |

| 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 0.5 nM | nih.gov |

The 2-methoxyphenylpiperazine moiety is also a key structural feature of aripiprazole (B633) and its analogs, which are known to have high affinity for the dopamine (B1211576) D2 receptor. nih.gov For example, 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate (B1200264) binds to the D2 receptor with a Ki value of less than 0.3 nM and exhibits over 50-fold selectivity against the D3 receptor. nih.gov This suggests that the presence of the 2-methoxyphenyl group could confer affinity for dopaminergic receptors in this compound.

Regarding adrenergic receptors, studies on 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have shown affinity for the α2-adrenoceptor. nih.gov For instance, 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine, a bridged azepine derivative, displayed a high affinity for both the α2-adrenoceptor (pKi = 8.1) and the 5-HT1A receptor (pKi = 7.6). nih.gov This indicates a potential for azepane-based structures to interact with adrenergic receptors.

Table 2: Receptor Binding Affinities of Structurally Related Compounds

| Compound | Receptor | Binding Affinity (Ki/pKi) | Reference |

|---|---|---|---|

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate | Dopamine D2 | <0.3 nM | nih.gov |

| 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine | α2-Adrenoceptor | pKi = 8.1 | nih.gov |

| 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine | 5-HT1A | pKi = 7.6 | nih.gov |

In Vitro Enzyme Inhibition Studies

The azepane ring is a versatile scaffold that has been incorporated into various enzyme inhibitors.

Azepane derivatives have been investigated as inhibitors of Protein Kinase B (PKB, also known as Akt). acs.orgacs.org For example, a novel azepane derivative, N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide, was found to be a highly active inhibitor of PKB-α with an IC50 of 4 nM. acs.org This demonstrates the potential of the azepane scaffold to be functionalized to achieve potent kinase inhibition. Another study on 2-oxo-azepine derivatives showed selective inhibition of TAK1 kinase activity. nih.gov

Azepane-containing compounds have also been explored as inhibitors of other enzymes. For instance, recent research has led to the development of azepane-containing derivatives as potent inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2, which are implicated in immune cell signaling pathways. nih.gov

Table 3: Enzyme Inhibition by Azepane Analogs

| Compound Class/Derivative | Enzyme Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide | Protein Kinase B-α (PKB-α) | 4 nM | acs.org |

| 2-oxo-azepine derivative | TAK1 Kinase | 78% inhibition | nih.gov |

| Azepane-containing derivatives | PTPN1/PTPN2 | Nanomolar potency | nih.gov |

Cell-Based Assays for Specific Biological Activities

While specific cell-based assay data for this compound is not available, the potential biological activities can be inferred from the receptor and enzyme interactions of its analogs. For example, compounds with high affinity for the D2 receptor, such as the aripiprazole analogs, have been shown to act as partial agonists in functional assays. nih.gov

In the context of kinase inhibition, cell-based assays would be crucial to determine the cellular potency and downstream effects of compounds like the azepane-based PKB inhibitors. Such assays would typically measure the phosphorylation of downstream targets or assess cellular processes like proliferation and apoptosis.

Furthermore, in vitro studies on novel fentanyl derivatives have utilized cell-based assays, such as calcium mobilization and bioluminescence resonance energy transfer (BRET) assays, to characterize their functional activity at opioid receptors. nih.gov Similar assays could be employed to investigate the functional properties of this compound at its putative receptor targets.

Antiproliferative Effects on Cancer Cell Lines

The potential of azepane analogs and related methoxyphenyl-containing compounds to inhibit the growth of cancer cells has been a subject of significant investigation. Studies have evaluated these compounds against a variety of human cancer cell lines, revealing notable cytotoxic and antiproliferative activities.

Research into novel benzopyran-4-one-isoxazole hybrid compounds, which can be considered structural analogs, showed significant antiproliferative effects. mdpi.com Specifically, certain derivatives displayed potent activity against the MDA-MB-231 breast cancer cell line, with IC50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. mdpi.com These compounds were found to be minimally cytotoxic to normal cell lines, suggesting a degree of selectivity for cancer cells. mdpi.com

Similarly, a series of azepano-triterpenoids demonstrated broad-spectrum antiproliferative effects against the NCI-60 panel of human cancer cell lines. nih.gov Compounds such as azepanouvaol and azepanoallobetulin were highly active against a majority of the cell lines tested. nih.gov Certain derivatives exhibited growth inhibitory (GI50) activity at submicromolar concentrations against the most sensitive cell lines. nih.gov

Furthermore, derivatives of 1-(4-methoxyphenyl)-12-hydroxymethyl-p-carborane have been evaluated for their cell growth inhibitory activity. nih.gov Increasing the number of methoxy (B1213986) groups on the benzene (B151609) ring was found to enhance this activity. nih.gov A trimethoxyphenyl derivative, in particular, showed potent growth inhibition across a panel of 39 human cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Analogs

| Compound/Analog Class | Cancer Cell Line | IC50 / GI50 Value (µM) | Source |

| Benzopyran-4-one-isoxazole hybrid (Compound 5a) | MDA-MB-231 (Breast) | 5.2 | mdpi.com |

| Benzopyran-4-one-isoxazole hybrid (Compound 5b) | MDA-MB-231 (Breast) | 9.8 | mdpi.com |

| Azepano-triterpenoid (Compound 11) | FaDu (Head and Neck) | 0.88 | nih.gov |

| Azepano-triterpenoid (Compound 11) | A375 (Melanoma) | 1.05 | nih.gov |

| Trimethoxyphenyl carborane derivative (Compound 2g) | Mean of 39 cell lines | 5.8 | nih.gov |

| Thiopyran Analog (Compound 4a) | HCT-15 (Colon) | 3.5 | nih.gov |

| Thiopyran Analog (Compound 4a) | MCF-7 (Breast) | 4.5 | nih.gov |

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds, including azepine derivatives. These compounds have been tested against a range of bacterial and fungal strains to determine their efficacy.

A series of novel 3-aryl-5H-imidazo[1,2-a]azepine quaternary salts were synthesized and screened for their in vitro antimicrobial activity. nih.gov Several of these compounds demonstrated notable antibacterial and antifungal properties. nih.gov One derivative, in particular, showed significant activity with a Minimum Inhibitory Concentration (MIC) as low as 4 μg/mL against certain microorganisms, although this was also associated with cytotoxicity to mammalian cells. nih.gov Against the fungus Cryptococcus neoformans, some of these azepine analogs displayed MIC values in the range of 8–16 μg/mL. nih.gov

In another study, novel methylenebis-isoxazolo[4,5-b]azepines were synthesized and evaluated for their antimicrobial potential. nih.gov Two compounds from this series exhibited potent activity comparable to standard drugs. nih.gov The fungitoxicity of other related structures, such as α-methoxy-4-thiatetradecanoic acid, has also been assessed. This compound showed improved antifungal activity against strains like Candida albicans compared to its parent compound, 4-thiatetradecanoic acid. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Azepine Analogs

| Compound/Analog Class | Microorganism | MIC Value | Source |

| Imidazo[1,2-a]azepine quaternary salt (Compound 6c) | Various Bacteria | 4 μg/mL (7.8 µM) | nih.gov |

| Imidazo[1,2-a]azepine quaternary salt (Compound 6c) | Cryptococcus neoformans | 8 μg/mL (15.5 µM) | nih.gov |

| Imidazo[1,2-a]azepine quaternary salt (Compound 6e) | Cryptococcus neoformans | 16 μg/mL | nih.gov |

| (±)-2-methoxy-4-thiatetradecanoic acid (1) | Candida albicans | 1.24 mM | nih.gov |

| (±)-2-methoxy-4-thiatetradecanoic acid (1) | Cryptococcus neoformans | 0.8 mM | nih.gov |

Neuroprotective Activity in Cellular Models

Compounds with a methoxyphenyl moiety have been investigated for their potential to protect neurons from damage in various in vitro models of neurodegenerative diseases and ischemic injury.

A synthetic analog of salidroside, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g), demonstrated significant neuroprotective effects in hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a common in vitro model for ischemia. nih.gov Studies on monoterpene-derived compounds containing a 4-hydroxy-3-methoxyphenyl fragment also showed considerable neuroprotective activity in cellular models relevant to Parkinson's disease. researchgate.net

Furthermore, research on 1,1′-biphenyl nitrones as analogs of α-phenyl-N-tert-butylnitrone has shown their capacity for neuroprotection in human neuroblastoma SH-SY5Y cells. nih.gov These compounds were effective against cell damage induced by mitochondrial respiratory chain blockers and in an OGD model. nih.gov Allicin has also been shown to provide neuroprotection in an in vitro Alzheimer's disease model using SH-SY5Y cells by mitigating oxidative stress. dergipark.org.tr Similarly, farnesene (B8742651) demonstrated anti-necrotic and neuroprotective properties in a neuroblastoma cell line model of Alzheimer's disease. nih.gov

Table 3: Neuroprotective Activity of Selected Analogs in Cellular Models

| Compound/Analog | Cellular Model | Observed Effect | Source |

| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | Hippocampal neurons (OGD) | Exerted obvious neuroprotective effects against moderate OGD injury. | nih.gov |

| 1,1′-biphenyl nitrone (BPHBN5) | SH-SY5Y cells (OGD) | Showed neuroprotective capacity with an EC50 of 25.5 ± 3.93 μM. | nih.gov |

| Monoterpene-derived phenol (B47542) (Compound 15) | MPTP mice model | Possessed considerable neuroprotective activity. | researchgate.net |

| Farnesene | SH-SY5Y cells (Alzheimer's model) | Decreased necrotic cell death up to 3-fold. | nih.gov |

| Allicin | SH-SY5Y cells (Alzheimer's model) | Markedly balanced out amyloid β-induced MDA and ROS generation. | dergipark.org.tr |

Mechanistic Investigations of In Vitro Biological Effects

Understanding the mechanisms by which these compounds exert their biological effects is crucial for their further development.

The antiproliferative activity of several analogs appears to be linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov For instance, a trimethoxyphenyl carborane derivative was found to induce an arrest of the cell cycle in the G2/M phase and trigger apoptosis mediated by caspase-3/7 in breast cancer cells. nih.gov Similarly, flow cytometry experiments with an azepanoallobetulinic acid amide derivative showed it to act primarily by inducing apoptosis and late apoptosis. nih.gov The cytotoxicity of some aziridine-containing analogs is suggested to arise from their ability to induce bulky DNA adducts, which interfere with DNA replication. mdpi.com

The antimicrobial action of quaternary ammonium (B1175870) compounds, a class to which some active azepine analogs belong, is often attributed to the impairment of cell membrane permeability. nih.gov

Mechanisms underlying the neuroprotective effects of methoxyphenyl-containing analogs include the regulation of cellular energy balance and antioxidant activity. nih.govnih.gov The neuroprotective agent 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside was found to increase glucose uptake and activate O-GlcNAcylation, a pro-survival pathway that helps maintain energy homeostasis. nih.gov Other analogs, such as biphenyl (B1667301) nitrones, exert their protective effects through potent antioxidant properties, including the capacity to scavenge hydroxyl free radicals and reduce superoxide (B77818) production. nih.gov

Structure Activity Relationship Sar Studies for 4 2 Methoxyphenyl Azepane Hydrochloride Derivatives

Systematic Elucidation of Key Pharmacophores and Structural Features

The fundamental structure of 4-(2-methoxyphenyl)azepane hydrochloride derivatives consists of three main components: the seven-membered azepane ring, the 2-methoxyphenyl moiety, and the linker connecting them. The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a key structural motif found in numerous bioactive molecules and approved drugs. nih.govdntb.gov.ua Its conformational flexibility allows it to adopt various shapes to fit into biological targets.

Pharmacophore analysis of related compounds suggests that the nitrogen atom within the azepane ring is a critical feature, often acting as a protonatable center that can engage in ionic interactions or hydrogen bonds with target proteins. The 2-methoxyphenyl group provides a crucial aromatic component capable of participating in hydrophobic and π-stacking interactions. The ortho-methoxy group is particularly important, influencing the orientation of the phenyl ring relative to the azepane core and potentially forming specific hydrogen bonds with the target.

In related scaffolds, such as N-benzylated bicyclic azepanes, the N-benzyl group and the azepane core were identified as essential for potent inhibition of monoamine transporters like the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT). nih.gov This indicates that the substituent on the azepane nitrogen is a key determinant of biological activity and selectivity. Therefore, the core pharmacophore can be conceptualized as a constrained nitrogen heterocycle (the azepane) presenting a substituted aromatic ring (the 2-methoxyphenyl moiety) at a specific vector.

Impact of Substitutions on the Azepane Ring and 2-Methoxyphenyl Moiety on In Vitro Activity

Modifications to both the azepane ring and the 2-methoxyphenyl moiety have been shown to significantly alter the in vitro activity and selectivity of related compounds. SAR studies on analogous molecules reveal distinct patterns.

Substitutions on the Phenyl Moiety: The nature and position of substituents on the aromatic ring are critical for modulating biological activity. For instance, in studies of N-benzylated bicyclic azepanes, halogenation of the benzyl (B1604629) group was found to strongly modulate activity and selectivity against monoamine transporters. nih.gov Similarly, research on other scaffolds has shown that increasing the number of methoxy (B1213986) groups on a benzene (B151609) ring can enhance biological effects, such as cell growth inhibitory activity. nih.gov In a different series of compounds, replacing a phenyl group with a 4-chlorophenyl substituent led to a marked change in antiviral activity. nih.gov This underscores the sensitivity of biological targets to the electronic and steric properties of the substituents on the phenyl ring. The ortho-methoxy group in the parent compound is a key feature, and its replacement or the addition of other groups can fine-tune receptor affinity and selectivity. nih.gov

Substitutions on the Azepane Ring: The azepane ring itself offers multiple points for substitution. While the parent compound is substituted at the 4-position, modifications at other positions or on the nitrogen atom can have a profound impact. The nitrogen atom is a common site for modification to alter polarity, basicity, and steric bulk, which in turn affects target engagement and pharmacokinetic properties. nih.gov The introduction of functional groups on the carbon skeleton of the azepane ring can influence the molecule's conformational preference, locking it into a more bioactive shape. The synthesis of functionalized azepane derivatives is an active area of research aimed at exploring this chemical space. nih.gov

The following table summarizes the observed impact of substitutions on related scaffolds, providing insights into potential modifications for 4-(2-methoxyphenyl)azepane derivatives.

| Scaffold | Substitution Site | Modification | Observed Impact on In Vitro Activity | Reference |

|---|---|---|---|---|

| N-benzylated bicyclic azepane | Benzyl group | Halogenation | Strongly modulated activity and selectivity against monoamine transporters | nih.gov |

| Carborane derivatives | Benzene ring | Increased number of methoxy groups | Enhanced cell growth inhibitory activity | nih.gov |

| 2,6-disubstituted pyrazines | Aniline moiety | ortho-methoxy aniline | Improved kinome-wide selectivity | nih.gov |

| Tryptophan derivatives with azepine | Phenyl group | 4-chlorophenyl vs. 4-methoxyphenyl | Altered antiviral activity, with 4-chlorophenyl showing higher activity | nih.gov |

Correlations between Stereochemistry and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many chiral compounds, and derivatives of 4-(2-methoxyphenyl)azepane are no exception. The specific three-dimensional arrangement of atoms can dictate how a molecule binds to its biological target.

A compelling example of this is found in a study of a chiral bicyclic azepane, which acts as a potent inhibitor of monoamine transporters. nih.gov The racemic compound was resolved into its individual enantiomers, and their biological activities were assessed separately. The study revealed a significant difference in potency between the two enantiomers. The (R,R)-1a enantiomer was identified as a potent inhibitor of the norepinephrine transporter (NET), whereas its (S,S)-1a counterpart was approximately 26 times less active. nih.gov The absolute configuration of these enantiomers was unequivocally determined using X-ray crystallography of their hydrochloride salts. nih.gov

This stark difference in activity highlights that the target protein has a distinct stereochemical preference for binding. One enantiomer can fit optimally into the binding site, maximizing favorable interactions, while the other cannot, resulting in significantly reduced affinity and biological effect. This underscores the critical importance of controlling stereochemistry during the synthesis and development of such compounds. rsc.org

The following table details the difference in inhibitory activity between the enantiomers of a related bicyclic azepane.

| Enantiomer | Target | IC₅₀ (nM) |

|---|---|---|

| (R,R)-1a | NET | 60 ± 7 |

| (S,S)-1a | NET | 1600 ± 100 |

| (R,R)-1a | DAT | 230 ± 12 |

| (R,R)-1a | SERT | 250 ± 32 |

Data sourced from a study on a related N-benzylated bicyclic azepane scaffold. nih.gov

Design Principles for Enhanced In Vitro Potency and Selectivity

Based on the SAR studies of 4-(2-methoxyphenyl)azepane analogues and related heterocyclic compounds, several key design principles emerge for developing derivatives with enhanced in vitro potency and selectivity.

Stereochemical Control: The synthesis should be stereoselective to produce the more active enantiomer. As demonstrated with related compounds, a specific stereoisomer can be significantly more potent than others, making chiral synthesis or resolution a critical step. nih.gov For instance, targeting the (R,R) configuration proved beneficial for NET inhibition in one scaffold. nih.gov

Strategic Aromatic Substitution: The 2-methoxyphenyl ring is a key site for modification to fine-tune activity and selectivity. Introducing specific substituents, such as halogens, can modulate potency and selectivity for different biological targets. nih.gov The position and electronic nature of these substituents must be carefully considered. For example, incorporating ortho-methoxy anilines in certain pyrazine (B50134) inhibitors improved kinome-wide selectivity while maintaining target potency. nih.gov

Conformational Constraint: The inherent flexibility of the seven-membered azepane ring can be a disadvantage. Introducing rigidity into the structure, for example by creating bicyclic systems or adding bulky substituents to the ring, can lock the molecule into a more bioactive conformation. nih.gov This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

By systematically applying these principles, medicinal chemists can rationally design and synthesize novel 4-(2-methoxyphenyl)azepane derivatives with optimized in vitro profiles, paving the way for the development of more effective and selective therapeutic agents.

In Vitro Metabolism and Biotransformation of 4 2 Methoxyphenyl Azepane Hydrochloride

Investigation of Metabolic Pathways in Subcellular Fractions (e.g., Human Liver Microsomes)

The primary routes of metabolism for many chemical compounds are investigated using human liver microsomes (HLMs). These preparations contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govresearchgate.net For compounds like 4-(2-Methoxyphenyl)azepane hydrochloride, incubation with HLMs in the presence of necessary cofactors (such as NADPH) initiates metabolic reactions.

The principal metabolic pathways for xenobiotics in liver microsomes are Phase I reactions, which introduce or expose functional groups, making the molecule more polar. uniba.itnih.gov Common Phase I reactions include oxidation, reduction, and hydrolysis. uniba.it For this compound, the expected primary metabolic pathways would involve:

O-Demethylation: The methoxy (B1213986) (-OCH3) group on the phenyl ring is a common site for enzymatic cleavage, resulting in a hydroxyl group (-OH). nih.gov

Hydroxylation: The addition of a hydroxyl group can occur on the azepane ring or the phenyl ring. researchgate.net

N-Dealkylation: While this compound does not have N-alkyl groups, related structures with such groups would undergo this pathway.

Oxidation: The azepane ring can undergo oxidation to form various oxidized metabolites.

Following Phase I reactions, the compound can undergo Phase II conjugation reactions, where an endogenous molecule is added to the newly formed functional group. nih.gov These reactions, such as glucuronidation, further increase water solubility and facilitate excretion. researchgate.net Studies using HLMs fortified with cofactors like UDPGA can reveal the formation of these glucuronide conjugates. researchgate.net

Identification and Characterization of In Vitro Metabolites

The identification of metabolites formed during in vitro incubation is typically achieved using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). nih.gov This analytical technique allows for the separation of the parent compound from its metabolites and provides accurate mass measurements to help determine their elemental composition.

In studies with human liver microsomes, the biotransformation of a parent compound like this compound would be expected to yield several key metabolites. Based on common metabolic pathways for similar structures, the following metabolites could be hypothesized and subsequently identified. nih.govresearchgate.net

Table 1: Potential In Vitro Metabolites of this compound

| Metabolite ID | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1 | 4-(2-Hydroxyphenyl)azepane | O-Demethylation |

| M2 | 4-(2-Methoxyphenyl)azepan-x-ol | Ring Hydroxylation |

| M3 | 4-(x-Hydroxy-2-methoxyphenyl)azepane | Aromatic Hydroxylation |

| M4 | M1-glucuronide | O-Demethylation + Glucuronidation |

This table represents hypothesized metabolites based on common biotransformation pathways. Actual metabolites would be confirmed via HRMS analysis.

Role of Specific Cytochrome P450 Isoforms in Biotransformation

The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of clinically used drugs. nih.gov Identifying which specific CYP isoforms are involved in a compound's metabolism is crucial for predicting potential drug-drug interactions. uniba.it This is often accomplished through several in vitro methods:

Recombinant Human CYP Enzymes: The parent compound is incubated individually with a panel of recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) to see which isoforms deplete the parent compound or form metabolites. nih.gov

Chemical Inhibition Studies: Incubations are performed in human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in the metabolism of the compound in the presence of a specific inhibitor points to the involvement of that enzyme. nih.gov

For a compound containing a methoxyphenyl group, isoforms like CYP2D6 and CYP3A4 are often implicated in O-demethylation and hydroxylation reactions. uniba.it The CYP3A subfamily, particularly CYP3A4, is the most abundant in the human liver and metabolizes over 30% of drugs. nih.gov

Table 2: Example of a CYP Reaction Phenotyping Study Design

| Incubation Condition | Purpose | Expected Outcome if Isoform is Involved |

|---|---|---|

| HLM + Compound | Control | Baseline metabolite formation |

| rCYP3A4 + Compound | Isoform Screening | High turnover of parent compound |

| rCYP2D6 + Compound | Isoform Screening | High turnover of parent compound |

| HLM + Compound + Ketoconazole | Chemical Inhibition | Reduced metabolite formation (implicates CYP3A4) |

Metabolic Stability Studies in In Vitro Systems

Metabolic stability is a measure of how quickly a compound is metabolized by liver enzymes. It is a critical parameter in drug discovery, as a compound that is metabolized too rapidly may have a short duration of action in vivo. nih.gov These studies are typically conducted by incubating the compound at a low concentration with liver microsomes and a cofactor like NADPH. researchgate.net Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. researchgate.net

From this data, several key parameters can be calculated:

In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

Intrinsic clearance (CLint): The rate of metabolism by a concentration of enzymes, normalized to the amount of microsomal protein.

A compound with a short half-life and high intrinsic clearance is considered to have low metabolic stability, whereas a compound with a long half-life and low clearance is considered stable. nih.gov Improving metabolic stability is a common goal in medicinal chemistry to optimize a drug candidate's pharmacokinetic profile. nih.govnih.gov

Table 3: Example of Metabolic Stability Data

| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Stability Classification |

|---|---|---|---|

| Verapamil (Control) | 15 | 92.4 | Low |

| 4-(2-Methoxyphenyl)azepane | (Experimental Data) | (Experimental Data) | (To be determined) |

Control values are representative. The stability of the target compound would be determined experimentally.

Advanced Analytical Methodologies for 4 2 Methoxyphenyl Azepane Hydrochloride Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For 4-(2-Methoxyphenyl)azepane hydrochloride, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing purity and performing quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of active pharmaceutical ingredients by separating the main compound from any process-related impurities or degradation products. A typical HPLC method for this compound involves a reverse-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture.

The separation mechanism relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. By employing a gradient elution—where the composition of the mobile phase is changed over time—a broad range of compounds with varying polarities can be effectively separated and resolved. researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, allowing for accurate quantification. researchgate.net The method is validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

A standard analysis would report the purity of the main peak as a percentage of the total peak area detected. The table below illustrates a hypothetical result from an HPLC purity analysis.

Table 1: Illustrative HPLC Purity Analysis of a this compound Batch This table is interactive. You can sort the data by clicking on the column headers.

| Retention Time (min) | Peak Area | % Area | Identity |

|---|---|---|---|

| 3.5 | 1,200 | 0.05 | Impurity A |

| 5.8 | 3,500 | 0.15 | Impurity B |

| 7.2 | 2,350,000 | 99.75 | This compound |

Data is hypothetical and for illustrative purposes only.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. This hyphenated technique is invaluable for both the quantitative analysis of this compound and the structural elucidation of unknown impurities. researchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions provides definitive molecular weight information and fragmentation patterns that act as a chemical fingerprint. This level of specificity allows for the confident identification of the target compound and its related substances, even at trace levels. nih.gov LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and sensitivity, making it the gold standard for quantifying low-concentration analytes in complex biological matrices. researchgate.netnih.gov The technique's ability to analyze samples after exposure to stress conditions like acid, base, and oxidation is also critical for identifying potential degradation products. researchgate.netrjptonline.org

The table below presents hypothetical data from an LC-MS analysis aimed at identifying and quantifying the active compound and a known impurity.

Table 2: Example LC-MS Quantitative and Qualitative Data This table is interactive. You can sort the data by clicking on the column headers.

| Analyte | Retention Time (min) | Observed m/z [M+H]⁺ | Concentration (ng/mL) |

|---|---|---|---|

| 4-(2-Methoxyphenyl)azepane | 7.2 | 220.16 | 498.5 |

Data is hypothetical and for illustrative purposes only. The m/z value for the free base is shown.

Electrophoretic Methods for Physicochemical Parameter Determination

Electrophoretic methods separate molecules based on their differential migration in an electric field. These techniques are particularly useful for determining key physicochemical properties of ionizable compounds like this compound.

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary. nih.gov The separation is based on differences in the electrophoretic mobility of analytes, which is dependent on their charge-to-size ratio. nih.govnih.gov This principle makes CZE an excellent method for determining the acid dissociation constant (pKa), a critical parameter that influences a drug's solubility, absorption, and distribution.

To determine the pKa of this compound, a series of CZE experiments are conducted using background electrolytes buffered at different pH values. The effective electrophoretic mobility of the compound changes as a function of pH because the degree of ionization changes. For a basic compound like azepane, its positive charge decreases as the pH increases. By plotting the effective mobility against the buffer pH, a sigmoidal curve is generated. The pKa corresponds to the pH value at the inflection point of this curve, where the compound is 50% ionized. The high efficiency and minimal sample consumption of CZE make it a rapid and precise method for determining this fundamental property. researchgate.net

The following table shows hypothetical electrophoretic mobility data collected at various pH levels to determine the pKa.

Table 3: Hypothetical Electrophoretic Mobility Data for pKa Determination by CZE This table is interactive. You can sort the data by clicking on the column headers.

| Buffer pH | Effective Electrophoretic Mobility (10⁻⁸ m²/V·s) |

|---|---|

| 7.0 | 2.50 |

| 8.0 | 2.45 |

| 9.0 | 2.10 |

| 9.5 | 1.25 |

| 10.0 | 0.40 |

Data is hypothetical and for illustrative purposes only. The inflection point of the curve generated from this data would indicate the pKa.

Future Directions and Emerging Research Avenues for 4 2 Methoxyphenyl Azepane Hydrochloride

Exploration of Novel and Efficient Synthetic Routes for Complex Azepane Derivatives